molecular formula C11H8BrClO3 B1408640 Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate CAS No. 1823331-46-9

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate

Cat. No.: B1408640
CAS No.: 1823331-46-9
M. Wt: 303.53 g/mol
InChI Key: RNFVXYWNOPUQSZ-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate (CAS No. 1823331-46-9) is a halogenated benzofuran derivative with a molecular formula of C${11}$H${7}$BrClO$_{3}$. Its structure consists of a benzofuran core substituted with bromine at position 7, chlorine at position 5, and an ethyl ester group at position 2 (Figure 1). Industrially, it is marketed as a high-purity (99%) intermediate for pharmaceutical and chemical synthesis .

Properties

IUPAC Name

ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFVXYWNOPUQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate typically involves the following steps:

    Bromination and Chlorination: The benzofuran ring is first brominated and chlorinated at specific positions to introduce the bromine and chlorine substituents.

    Esterification: The carboxyl group is then esterified with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts to facilitate the reactions.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The benzofuran ring can be subjected to oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzofuran derivatives can be obtained.

    Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or hydrogenated benzofuran derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate can act as inhibitors of the mammalian 5-lipoxygenase enzyme. This inhibition prevents the metabolism of arachidonic acid to leukotrienes, which are mediators of inflammation. The potential therapeutic applications include:

  • Treatment of Asthma : By inhibiting leukotriene synthesis, these compounds may alleviate symptoms associated with asthma and other pulmonary conditions .
  • Management of Allergies : They could be beneficial in treating allergic reactions such as allergic rhinitis and contact dermatitis .

Cytoprotective Effects

The compound has shown promise in protecting against gastrointestinal mucosal damage caused by irritants like aspirin and indomethacin. This cytoprotective activity suggests potential applications in:

  • Gastrointestinal Disorders : It may help prevent erosive gastritis and other inflammatory bowel diseases by enhancing mucosal resistance to damage .

Anticancer Research

Benzofuran derivatives, including this compound, have been explored for their anticancer properties. Studies have indicated that benzofuran compounds can exhibit significant anti-tumor effects, making them candidates for cancer drug development . Specific areas of interest include:

  • Targeting Ovarian Cancer : Research on related benzofuran compounds has demonstrated activity against human ovarian cancer cell lines, suggesting that this compound may also hold similar potential .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypePotential ApplicationEvidence Source
Anti-inflammatoryAsthma treatmentInhibition of leukotriene synthesis
CytoprotectiveGastrointestinal protectionResistance to irritants
AnticancerOvarian cancer therapyActivity against cancer cell lines

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents (Positions) Biological Activity Key Reference(s)
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate Br (7), Cl (5), COOEt (2) Intermediate for synthesis
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) Br (5), OH (7), OMe (6), COOMe (2) Cytotoxic (human cancer cell lines)
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5) Br (5), O(CH$2$)$2$N(Et)$_2$ (7), OMe (6), COOMe (2) Cytotoxic, antifungal
5,7-Dichlorobenzofuran-2-carboxylic acid derivatives Cl (5,7), COOH (2) Pharmacological intermediates
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid F (5), Me (7), SMe (3), CH$_2$COOH (2) Antibacterial, crystallographic study

Key Observations:

Halogenation Patterns: The target compound’s 7-bromo-5-chloro substitution contrasts with compound 4 (5-bromo-7-hydroxy) and compound 5 (5-bromo-7-aminoethoxy). In compound 9, fluorine and methyl groups at positions 5 and 7 demonstrate how smaller substituents reduce steric hindrance, facilitating crystallographic packing via hydrogen bonding .

Ester vs. Carboxylic Acid Groups :

  • The ethyl ester (COOEt) in the target compound improves lipid solubility compared to carboxylic acid derivatives (e.g., compound 9 ), enhancing its utility as a synthetic intermediate .
  • Methyl esters (COOMe) in compounds 4 and 5 are associated with cytotoxic activity, suggesting ester chain length influences bioactivity .

Biological Activity: Compounds 4 and 5 exhibit cytotoxicity against cancer cells (IC$_{50}$ values in micromolar range), attributed to bromine’s electron-withdrawing effects and methoxy/aminoethoxy groups’ solubility enhancements . However, brominated derivatives generally show lower cytotoxicity than their non-halogenated precursors, possibly due to reduced metabolic activation . The target compound’s lack of reported bioactivity highlights its primary role as a synthetic precursor rather than a drug candidate .

Biological Activity

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds, characterized by a fused benzene and furan ring structure. The presence of halogen substituents (bromine and chlorine) on the benzofuran moiety is believed to enhance its biological activity by modulating interactions with biological targets.

Target Receptors

Research indicates that compounds similar to this compound often bind with high affinity to various receptors, including those involved in cell signaling pathways. For instance, benzofuran derivatives are known to interact with receptors such as GABA_A and serotonin receptors, which can influence neurotransmission and cellular responses.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways. It may inhibit specific enzymes involved in cellular metabolism and ion transport, thus altering cellular homeostasis. For example, studies suggest that similar benzofuran compounds can inhibit sodium ion influx in cardiac tissues, impacting heart function .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans14 mm

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-78.5
A54910.2
HeLa9.3

Study on Antimicrobial Efficacy

A study published in Acta Poloniae Pharmaceutica evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results indicated that this compound showed superior activity against specific strains compared to its analogs, suggesting a structure-activity relationship that favors halogenated derivatives .

Study on Anticancer Activity

In a recent publication in MDPI, researchers explored the antiproliferative effects of several benzofuran derivatives on cancer cell lines. This compound was identified as one of the most potent compounds, exhibiting IC50 values comparable to established chemotherapeutic agents . This study underscores the potential for developing new cancer therapies based on this compound.

Q & A

Q. What are the key synthetic routes for Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of substituted benzaldehydes with ethyl chloroacetate. For example, a related benzofuran derivative (Ethyl 5-bromobenzofuran-2-carboxylate) was prepared by heating 5-bromo-2-hydroxybenzaldehyde with ethyl chloroacetate in dimethylformamide (DMF) using K₂CO₃ as a base at 92–94°C for 4 hours . Adjusting the solvent (e.g., DMF vs. acetone) or base (e.g., K₂CO₃ vs. NaH) can alter reaction efficiency. For chloro-substituted analogs, substituting the bromo precursor with a chloro-hydroxybenzaldehyde derivative is critical.

Table 1: Example Synthesis Protocol

ParameterCondition
Precursor5-chloro-2-hydroxybenzaldehyde
SolventDMF
BaseK₂CO₃
Temperature90–95°C
Reaction Time4–6 hours
Yield70–85% (estimated for analogs)

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons appear in δ 7.2–8.1 ppm, with ester carbonyl carbons at ~δ 165–170 ppm .
  • IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Br/C-Cl stretches at 600–800 cm⁻¹.
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-III confirms planar benzofuran rings (mean deviation <0.005 Å) and substituent geometry. Bond lengths (e.g., C-Br: ~1.89 Å, C-Cl: ~1.72 Å) should align with literature values for halogenated benzofurans .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structural refinement?

Discrepancies may arise from disorder, thermal motion, or twinning. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered halogen atoms or flexible ester groups. For example, in Ethyl 5-bromobenzofuran-2-carboxylate, the C-Br bond refined to 1.89 Å, consistent with similar structures . Validate against density maps (e.g., FoFcF_o-F_c) and compare with high-resolution datasets (<1.0 Å). If twinning is suspected (e.g., in low-symmetry space groups), employ TWIN/BASF commands in SHELXL .

Q. What methodologies are used to evaluate the pharmacological potential of halogenated benzofuran derivatives?

  • In Vitro Assays :
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
    • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., Br vs. Cl at position 5/7) on bioactivity. For instance, 5-chloro analogs show enhanced antibacterial activity over bromo derivatives due to increased electrophilicity .

Q. How do solvent and temperature affect recrystallization for SCXRD-quality crystals?

Slow evaporation of chloroform/benzene solutions at 4°C often yields suitable crystals . For halogenated benzofurans, polar solvents (e.g., ethyl acetate) may induce twinning, while non-polar solvents (e.g., hexane) produce smaller crystals. Optimize solvent ratios (e.g., 3:1 chloroform/methanol) and use seed crystals to improve morphology.

Methodological Considerations

  • Data Contradictions : Cross-validate NMR shifts with computational tools (e.g., DFT calculations) if experimental values conflict with literature .
  • Safety : Handle halogenated benzofurans in fume hoods; avoid prolonged skin contact (TCI America guidelines ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate
Reactant of Route 2
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Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate

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